molecular formula C7H4ClNOS B14350112 2-Benzoxazolesulfenyl chloride CAS No. 98555-60-3

2-Benzoxazolesulfenyl chloride

Cat. No.: B14350112
CAS No.: 98555-60-3
M. Wt: 185.63 g/mol
InChI Key: UUXQQFYDAPBKMK-UHFFFAOYSA-N
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Description

2-Benzoxazolesulfenyl chloride is an organic compound that belongs to the class of benzoxazoles It is characterized by a benzene ring fused to an oxazole ring, with a sulfenyl chloride group attached to the second position of the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzoxazolesulfenyl chloride typically involves the reaction of benzoxazole with sulfur monochloride (S2Cl2) under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like carbon tetrachloride (CCl4) or chloroform (CHCl3) to facilitate the reaction. The process requires careful temperature control to avoid decomposition of the reactants and products.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to maintain consistent temperature and pressure. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Benzoxazolesulfenyl chloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert it into thiol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfenyl chloride group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with this compound under mild conditions.

Major Products Formed:

    Oxidation: Sulfonyl derivatives.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzoxazole derivatives.

Scientific Research Applications

2-Benzoxazolesulfenyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to introduce sulfenyl groups into molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including antimicrobial and anticancer agents.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to modify biological molecules.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Benzoxazolesulfenyl chloride involves the interaction of the sulfenyl chloride group with various nucleophiles. This interaction can lead to the formation of covalent bonds with target molecules, resulting in the modification of their chemical and biological properties. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

    Benzoxazole: Lacks the sulfenyl chloride group but shares the benzoxazole core structure.

    Benzothiazole: Contains a sulfur atom in place of the oxygen in the oxazole ring.

    Benzimidazole: Contains a nitrogen atom in place of the oxygen in the oxazole ring.

Uniqueness: 2-Benzoxazolesulfenyl chloride is unique due to the presence of the sulfenyl chloride group, which imparts distinct reactivity and potential applications compared to other benzoxazole derivatives. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry and research.

Properties

CAS No.

98555-60-3

Molecular Formula

C7H4ClNOS

Molecular Weight

185.63 g/mol

IUPAC Name

1,3-benzoxazol-2-yl thiohypochlorite

InChI

InChI=1S/C7H4ClNOS/c8-11-7-9-5-3-1-2-4-6(5)10-7/h1-4H

InChI Key

UUXQQFYDAPBKMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCl

Origin of Product

United States

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